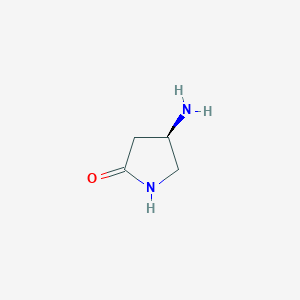

(R)-4-aminopyrrolidin-2-one

Description

Properties

IUPAC Name |

(4R)-4-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMSBKAHGYGPLD-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis via Acyliminium Ion Intermediates

A pivotal method for synthesizing enantiomerically pure (R)-4-aminopyrrolidin-2-one involves acyliminium ion chemistry. The process begins with the generation of an acyliminium precursor from chiral starting materials. For example, (R)-methionine serves as a cost-effective chiral pool reagent, undergoing oxidation and cyclization to form the lactam core .

The key step involves the stereoselective addition of a Z-ketene acetal (e.g., 24 ) to the acyliminium ion derived from intermediate 48 . This reaction, mediated by BF3·OEt2, installs the 6S and 6aS stereocenters with high selectivity (Table 1) . The use of bulky silyl groups in the ketene acetal enhances stereocontrol, favoring the 6S configuration by minimizing steric clashes during nucleophilic attack.

Table 1: Influence of Lewis Acids on Stereoselectivity

| Lewis Acid | Major Product Configuration | Selectivity (%) |

|---|---|---|

| BF3·OEt2 | 6S,6aS | 85 |

| AlCl3 | 6R,6aS | 60 |

| TMSOTf | 6aR | 78 |

Adapted from Macdonald et al. (1999) .

Chiral Starting Materials and Resolution Techniques

Enantiopure this compound is accessible via four primary routes:

-

Racemic 2,4-Diaminobutyric Acid : Resolution via diastereomeric salt formation using chiral acids like tartaric acid.

-

(R)-Asparagine : Oxidative deamination and cyclization under acidic conditions.

-

(R)-Methionine : Oxidation to the sulfoxide, followed by Hofmann elimination and lactamization.

-

Crystallization-Induced Dynamic Resolution (CIDR) : Racemic amine 56 is treated with a chiral resolving agent, enabling preferential crystallization of the (R)-enantiomer .

The (R)-methionine route is industrially preferred due to its scalability and minimal purification requirements, achieving >99% enantiomeric excess (ee) in optimized batches .

Optimization of Reaction Conditions

Critical parameters for high-yield synthesis include:

-

Temperature Control : Exothermic reactions require gradual heating to 85°C during hydrazine addition, preventing side reactions .

-

Solvent Selection : Isopropanol is optimal for crystallization, yielding 99.9% pure product after recrystallization .

-

Pressure Modulation : Distillation under reduced pressure (20–100 mmHg) facilitates water removal, driving the reaction to completion .

For the acyliminium pathway, screening of Lewis acids revealed BF3·OEt2 as optimal, providing an 85% yield of the desired (6S,6aS) isomer . Substituting AlCl3 or TMSOTf alters stereoselectivity but reduces overall efficiency.

Large-Scale Synthesis and Practical Considerations

Multigram syntheses of this compound are feasible through continuous-flow systems. The 14-step sequence from (R)-methionine achieves an overall yield of 1.3%, with each step averaging >70% efficiency . Key challenges include:

-

Impurity Management : Byproducts like 4,4′-bis(1,2,4-triazole) are minimized using a 2.5% stoichiometric deficiency of formic acid .

-

Catalyst Recycling : Homogeneous catalysts (e.g., BF3·OEt2) are recovered via aqueous extraction, reducing costs .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Synthetic Methods

| Method | Starting Material | Steps | Overall Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acyliminium Ion | (R)-Methionine | 14 | 1.3 | 99.9 |

| CIDR | Racemic Amine | 10 | 2.1 | 98.5 |

| Hydrazine-Carboxylic Acid | Hydrazine Hydrate | 5 | 85 | 99.9 |

Data synthesized from US6504033B1 and Macdonald et al. (1999) .

The hydrazine-carboxylic acid method, while high-yielding, lacks stereocontrol and requires post-synthetic resolution. In contrast, the acyliminium route offers superior enantioselectivity but demands intricate purification.

Chemical Reactions Analysis

Types of Reactions

®-4-aminopyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Electrophiles: Halogenating agents or acylating agents are used in substitution reactions.

Major Products

Oxidation Products: Oxo derivatives with modified functional groups.

Reduction Products: Hydroxyl derivatives with reduced ketone groups.

Substitution Products: Compounds with substituted amino groups.

Scientific Research Applications

Pharmaceutical Applications

-

Neuropharmacology :

- (R)-4-aminopyrrolidin-2-one has been investigated for its potential use in treating neurological disorders. Its structural similarity to other neuroactive compounds suggests it may modulate neurotransmitter systems, particularly those involving glutamate and GABA. Research indicates that derivatives of this compound can exhibit anticonvulsant properties similar to established medications like Levetiracetam, which is used for epilepsy management .

-

Antiviral Research :

- Recent studies have highlighted the potential of this compound in antiviral therapies. For instance, it has been noted for its ability to inhibit viral replication in cellular models, particularly in the context of SARS-CoV-2 infection . This positions the compound as a candidate for further development in antiviral drug discovery.

- Synthesis of Complex Molecules :

Case Study 1: Anticonvulsant Activity

A study investigated the efficacy of this compound derivatives in a mouse model of epilepsy. The results showed that certain derivatives significantly reduced seizure frequency compared to control groups, suggesting that modifications to the basic structure can enhance therapeutic effects while minimizing side effects .

Case Study 2: Antiviral Efficacy

In another study focusing on SARS-CoV-2, researchers evaluated the antiviral properties of this compound. The compound demonstrated a notable reduction in viral load in infected cells and improved survival rates in animal models, indicating its potential as a therapeutic agent against COVID-19 .

Data Tables

Mechanism of Action

The mechanism of action of ®-4-aminopyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Hydroxypyrrolidin-2-one

- Structure: Replaces the C4 amino group with a hydroxyl group.

- Key Differences :

(R)-3-Amino-2-pyrrolidinone Hydrochloride

Enantiomeric Comparisons

(S)-4-Aminopyrrolidin-2-one Hydrochloride

- Structure : S-enantiomer of the target compound.

- Key Contrasts :

- Enantiomers often display divergent biological activities. For instance, (S)-isomers may show lower efficacy in chiral catalyst systems optimized for R-configurations .

- Synthesis methods differ; Sharpless asymmetric dihydroxylation (as in ) or chiral resolution techniques are required to isolate specific enantiomers .

Complex Derivatives

(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one Hydrochloride

- Structure : Incorporates a bulky aryl-pyrazolopyrimidine substituent at C4.

- Key Differences: Enhanced steric hindrance reduces reaction rates in nucleophilic substitutions. Extended conjugation may improve binding to biological targets (e.g., kinases) compared to the simpler (R)-4-aminopyrrolidin-2-one .

Data Tables

Table 1: Physicochemical Properties

Key Research Findings

- Chirality Matters: The R-configuration in this compound is critical for achieving high enantioselectivity in asymmetric catalysis, as demonstrated in Sharpless-type reactions .

- Toxicity Profile: Similar pyrrolidinone derivatives exhibit moderate hazards (e.g., H302: harmful if swallowed), necessitating careful handling .

- Industrial Availability : Despite discontinuation in some suppliers (), the hydrochloride salt remains accessible for research (e.g., 97% purity from ).

Biological Activity

(R)-4-aminopyrrolidin-2-one, a chiral compound with the molecular formula CHNO, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound by examining its mechanisms of action, applications in medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with an amino group at the 4-position and a carbonyl group at the 2-position. Its chiral nature allows for distinct interactions with biological targets, which can influence its pharmacological effects. The following table summarizes key physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 100.12 g/mol |

| Melting Point | 105-107 °C |

| Solubility | Soluble in water |

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Research indicates that this compound can act as an enzyme inhibitor , modulating various biochemical pathways. It has been shown to bind to active sites or allosteric sites on target proteins, leading to alterations in their activity and function.

Enzyme Inhibition

One notable area of research involves the compound's role as an inhibitor of topoisomerases, which are critical enzymes involved in DNA replication and transcription. In vitro studies have demonstrated that this compound exhibits inhibitory effects on bacterial DNA gyrase and topoisomerase IV, making it a candidate for further development as an antibacterial agent .

Applications in Medicine

This compound has potential therapeutic applications across several domains:

- Antiviral Agents : The compound serves as an intermediate in the synthesis of antiviral drugs, contributing to the development of new treatments for viral infections.

- Anticancer Research : Studies have indicated that it may enhance the efficacy of certain chemotherapeutic agents by inhibiting cancer cell proliferation through its action on specific molecular targets .

- Neuropharmacology : Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.

Case Studies

-

Topoisomerase Inhibition : A study focused on optimizing derivatives of this compound revealed significant antibacterial activity against ciprofloxacin-resistant strains of Escherichia coli. The compound demonstrated lower MIC values compared to traditional fluoroquinolones, indicating its potential as a novel antibiotic .

Compound IC50 (µM) MIC (µg/mL) This compound 0.49 0.008 Ciprofloxacin 0.20 0.03 - Synthesis of Antiviral Agents : Research has shown that this compound can be utilized as a precursor in synthesizing antiviral compounds, demonstrating effectiveness against various viral pathogens in preliminary assays .

Q & A

What are the common synthetic routes for (R)-4-aminopyrrolidin-2-one, and how can reaction conditions be optimized to improve enantiomeric purity?

Basic Synthesis Strategies :

The synthesis of this compound typically involves multi-step reactions starting from pyrrolidinone precursors. Key steps include introducing the amino group via reductive amination or nucleophilic substitution, often using chiral catalysts or resolving agents to achieve enantioselectivity. Solvents like methanol or dimethylformamide (DMF) are employed under inert atmospheres to minimize side reactions .

Advanced Optimization :

To enhance enantiomeric purity, asymmetric hydrogenation or enzymatic resolution can be applied. For example, chiral ligands like BINAP in palladium-catalyzed reactions improve stereochemical control. Reaction monitoring via TLC and NMR ensures intermediates are free from racemization. Purification via chiral column chromatography or recrystallization further refines enantiomeric excess (ee) ≥98% .

How can researchers characterize the stereochemistry and purity of this compound using advanced analytical techniques?

Basic Characterization :

Standard methods include -NMR and -NMR to confirm structure, IR spectroscopy for functional groups (e.g., carbonyl at ~1750 cm), and mass spectrometry for molecular weight verification (e.g., [M+H] at m/z 115.1) .

Advanced Stereochemical Analysis :

X-ray crystallography resolves absolute configuration, while chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) quantifies enantiomeric purity. Circular dichroism (CD) spectroscopy provides additional stereochemical validation. Impurity profiling via UPLC-MS identifies byproducts like des-amino derivatives or ring-opened intermediates .

What methodologies are used to evaluate the biological activity of this compound derivatives in preclinical studies?

Basic Screening :

In vitro assays include enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays (IC determination) and cytotoxicity profiling (MTT assay) in cell lines. Computational docking studies predict binding affinities to target proteins like G-protein-coupled receptors (GPCRs) .

Advanced Mechanistic Studies :

Mechanism-of-action (MoA) studies employ surface plasmon resonance (SPR) for real-time binding kinetics, or CRISPR-Cas9 gene editing to validate target engagement in disease models. In vivo pharmacokinetics (e.g., bioavailability, half-life) are assessed in rodent models, with metabolite identification via LC-HRMS .

How should researchers address contradictions in reported biological activity data for this compound analogs?

Basic Data Reconciliation :

Compare experimental variables such as assay conditions (pH, temperature), cell line specificity, and compound purity. For example, impurities >2% can skew IC values .

Advanced Meta-Analysis :

Apply systematic review tools (e.g., PRISMA guidelines) to aggregate data across studies. Use cheminformatics platforms like Schrödinger’s Canvas to normalize activity data against structural descriptors (e.g., logP, polar surface area). Validate findings with orthogonal assays (e.g., SPR vs. enzyme inhibition) .

What strategies are effective for designing this compound derivatives with improved metabolic stability?

Basic Structural Modifications :

Introduce steric hindrance (e.g., methyl groups at C3/C5) to block cytochrome P450-mediated oxidation. Replace labile protons with deuterium (deuterated analogs) to slow metabolism .

Advanced Computational Design :

Leverage QSAR models to predict metabolic hotspots. Use ADMET Predictor™ to simulate hepatic clearance and identify sites for fluorination or bioisosteric replacement (e.g., morpholine instead of piperidine) .

What safety and compliance protocols are critical when handling this compound in laboratory settings?

Basic Safety Practices :

Use fume hoods for weighing and reactions, as amino-pyrrolidinones may release irritant vapors. Personal protective equipment (PPE) includes nitrile gloves and lab coats. Store compounds in airtight containers under nitrogen to prevent hygroscopic degradation .

Advanced Regulatory Compliance :

Adhere to ICH Q3A guidelines for impurity thresholds (≤0.15% for unknown impurities). For in vivo studies, obtain IACUC approval and ensure compliance with FDA’s Good Laboratory Practice (GLP) standards for data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.